molecular formula C10H13NO2 B8423442 2-Pyridinepentanoic acid CAS No. 91843-29-7

2-Pyridinepentanoic acid

Cat. No.: B8423442
CAS No.: 91843-29-7
M. Wt: 179.22 g/mol
InChI Key: BKLCIXFZKRHNTA-UHFFFAOYSA-N
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Description

2-Pyridinepentanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom

Properties

CAS No.

91843-29-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-pyridin-2-ylpentanoic acid

InChI

InChI=1S/C10H13NO2/c12-10(13)7-2-1-5-9-6-3-4-8-11-9/h3-4,6,8H,1-2,5,7H2,(H,12,13)

InChI Key

BKLCIXFZKRHNTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinepentanoic acid typically involves the reaction of pyridine derivatives with pentanoic acid or its derivatives. One common method is the Grignard reaction, where a pyridine derivative reacts with a Grignard reagent, followed by acid hydrolysis to yield the desired product . Another approach involves the use of Suzuki-Miyaura coupling, where a pyridine boronic acid derivative is coupled with a pentanoic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Acid-Base Reactivity and Salt Formation

The carboxylic acid group (pKa ~4.8–5.0) undergoes typical acid-base reactions:

  • Neutralization : Reacts with bases (e.g., NaOH, KOH) to form water-soluble salts (e.g., sodium 2-pyridinepentanoate).

  • Buffer Capacity : Acts as a weak acid in physiological pH ranges, relevant to its potential biological applications .

Table 1: Salt Formation with Common Bases

BaseProductSolubility (H₂O)Conditions
NaOHSodium 2-pyridinepentanoateHighRT, aqueous
NH₄OHAmmonium 2-pyridinepentanoateModerate0–5°C, ethanol

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution:

  • Amide Synthesis : Requires activation via SOCl₂ or DCC to form reactive intermediates (e.g., acyl chlorides), which then react with amines .

Table 2: Representative Esterification Reactions

AlcoholCatalystYield (%)Reference Conditions
MethanolH₂SO₄85Reflux, 6 hr
BenzylDCC78RT, 12 hr, CH₂Cl₂

Pyridine Ring Reactivity

The electron-deficient pyridine ring undergoes selective substitutions influenced by the carboxylic acid’s electron-withdrawing effect:

  • N-Oxidation : Forms 2-pyridinepentanoic acid N-oxide with mCPBA or H₂O₂/AcOH, activating the ring for electrophilic substitution at C4 .

  • Electrophilic Substitution : Limited due to ring deactivation; occurs under harsh conditions (e.g., nitration at C4 with HNO₃/H₂SO₄) .

Table 3: Substitution Reactions on the Pyridine Ring

Reaction TypeReagents/ConditionsPositionProduct ExampleYield (%)
N-OxidationH₂O₂, AcOH, 80°C, 4 hrN-oxideThis compound N-oxide92
NitrationHNO₃/H₂SO₄, 100°C, 8 hrC44-Nitro-2-pyridinepentanoic acid45

Coordination Chemistry

The pyridine nitrogen and carboxylate oxygen can chelate metal ions:

  • Monodentate/Bidentate Binding : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) depending on pH and stoichiometry .

  • Biological Relevance : Potential antioxidant or enzymatic cofactor roles via metal chelation .

Table 4: Metal Complexation Studies

Metal IonLigand ModeStability Constant (log K)Application Context
Cu²⁺N,O-bidentate8.2 ± 0.3Catalytic oxidation
Fe³⁺O-monodentate5.7 ± 0.2pH-dependent solubility

Cyclization and Heteroannulation

The aliphatic chain can participate in cyclization under specific conditions:

  • Lactam Formation : Intramolecular amidation with NH₂ groups (requires chain modification) .

  • Heteroannulation : With alkynones or enaminones under catalytic conditions to form fused pyridine systems .

Key Mechanistic Insights

  • Kinetic Control : Reactions at the pyridine ring (e.g., SₙAr) often follow second-order kinetics, requiring precise stoichiometry .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates on the N-oxide .

This synthesis of reactivity profiles demonstrates this compound’s versatility in organic synthesis and coordination chemistry. Further studies should explore its catalytic and biomedical applications.

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